molecular formula C7H2Br2ClFO B3042075 2,4-Dibromo-6-fluorobenzoyl chloride CAS No. 497181-20-1

2,4-Dibromo-6-fluorobenzoyl chloride

Cat. No.: B3042075
CAS No.: 497181-20-1
M. Wt: 316.35 g/mol
InChI Key: JHXLZDKMZOGVLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dibromo-6-fluorobenzoyl chloride is an organic compound with the molecular formula C7H2Br2ClFO. It is a derivative of benzoyl chloride, where the benzene ring is substituted with two bromine atoms at the 2 and 4 positions and a fluorine atom at the 6 position. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-6-fluorobenzoyl chloride typically involves the reaction of 2,4-Dibromo-6-fluorobenzamide with oxalyl chloride in the presence of a catalyst such as N,N-dimethylformamide (DMF). The reaction is carried out in solvents like tetrahydrofuran (THF) and dichloromethane at room temperature. The process involves the following steps :

  • Dissolve 2,4-Dibromo-6-fluorobenzamide in THF and dichloromethane.
  • Add oxalyl chloride and a few drops of DMF to the solution.
  • Stir the reaction mixture at room temperature for about an hour.
  • Concentrate the mixture and dissolve the residue in dichloromethane.
  • Slowly add the solution to an ice-cold solution of 7N ammonia in methanol.
  • Stir the mixture at room temperature for another hour.
  • Extract the product using ethyl acetate and dry over sodium sulfate.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and safety.

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-6-fluorobenzoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Reduction Reactions: The bromine atoms can be reduced to form different derivatives.

    Oxidation Reactions: The compound can be oxidized to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dichloromethane or THF.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amide derivative, while reduction might produce a dibromo-fluorobenzene derivative.

Scientific Research Applications

2,4-Dibromo-6-fluorobenzoyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the development of biologically active molecules and as a reagent in biochemical assays.

    Medicine: It is involved in the synthesis of potential drug candidates and therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,4-Dibromo-6-fluorobenzoyl chloride involves its reactivity as an acyl chloride. The compound readily reacts with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dibromo-6-chlorobenzoyl chloride: Similar structure but with a chlorine atom instead of fluorine.

    2,4-Dibromo-6-methylbenzoyl chloride: Similar structure but with a methyl group instead of fluorine.

    2,4-Difluorobenzoyl chloride: Similar structure but with fluorine atoms at the 2 and 4 positions instead of bromine.

Uniqueness

2,4-Dibromo-6-fluorobenzoyl chloride is unique due to the presence of both bromine and fluorine atoms on the benzene ring, which imparts distinct reactivity and properties compared to its analogs. The combination of these substituents allows for specific interactions and reactions that are not possible with other similar compounds.

Properties

IUPAC Name

2,4-dibromo-6-fluorobenzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Br2ClFO/c8-3-1-4(9)6(7(10)12)5(11)2-3/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHXLZDKMZOGVLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)C(=O)Cl)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Br2ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dibromo-6-fluorobenzoyl chloride
Reactant of Route 2
2,4-Dibromo-6-fluorobenzoyl chloride
Reactant of Route 3
Reactant of Route 3
2,4-Dibromo-6-fluorobenzoyl chloride
Reactant of Route 4
Reactant of Route 4
2,4-Dibromo-6-fluorobenzoyl chloride
Reactant of Route 5
Reactant of Route 5
2,4-Dibromo-6-fluorobenzoyl chloride
Reactant of Route 6
Reactant of Route 6
2,4-Dibromo-6-fluorobenzoyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.